4-(Sec-butyl)-2'-hydroxy-4'-nitrobenzenesulfonanilide
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Overview
Description
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide typically involves multiple steps, including nitration, sulfonation, and coupling reactions. One common method starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group. The final step involves coupling the sulfonated and nitrated benzene derivative with a secondary butyl group and an aniline derivative under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in binding interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-3-iodoheptane
- 4-sec-Butylaniline
- 4-(4-benzyloxy)phenyl derivatives
Uniqueness
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide is unique due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
38880-69-2 |
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Molecular Formula |
C16H18N2O5S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-butan-2-yl-N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O5S/c1-3-11(2)12-4-7-14(8-5-12)24(22,23)17-15-9-6-13(18(20)21)10-16(15)19/h4-11,17,19H,3H2,1-2H3 |
InChI Key |
UWUQYSUSGIUBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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